

# Spectroscopic Analysis of (S)-(+)-2-Phenylglycinol: A Technical Guide

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## Compound of Interest

Compound Name: (S)-(+)-2-Phenylglycinol

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This guide provides a comprehensive overview of the key spectroscopic data for the chiral building block **(S)-(+)-2-Phenylglycinol**, a compound of significant interest in asymmetric synthesis and pharmaceutical development. The following sections detail its characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), along with standardized experimental protocols for data acquisition.

## Spectroscopic Data Summary

The empirical formula for **(S)-(+)-2-Phenylglycinol** is C<sub>8</sub>H<sub>11</sub>NO, with a molecular weight of 137.18 g/mol. The following tables summarize the key spectral data collected from the Spectral Database for Organic Compounds (SDBS).

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 1: <sup>1</sup>H NMR Spectroscopic Data for **(S)-(+)-2-Phenylglycinol**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
~7.35 - 7.25	Multiplet	-	5H	C <sub>6</sub> H <sub>5</sub> - (Aromatic)
~4.11	Doublet of Doublets	7.9, 4.2	1H	-CH(Ph)-
~3.70	Doublet of Doublets	10.8, 4.2	1H	-CH <sub>2</sub> OH (diastereotopic H)
~3.58	Doublet of Doublets	10.8, 7.9	1H	-CH <sub>2</sub> OH (diastereotopic H)
~2.15	Broad Singlet	-	3H	-NH <sub>2</sub> , -OH

Solvent: CDCl<sub>3</sub>. Reference: TMS at 0.00 ppm. Data sourced from SDBS.

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **(S)-(+)-2-Phenylglycinol**

Chemical Shift ( $\delta$ ) ppm	Carbon Assignment
~142.5	C (Quaternary aromatic)
~128.5	CH (Aromatic)
~127.5	CH (Aromatic)
~126.8	CH (Aromatic)
~68.0	-CH <sub>2</sub> OH
~58.1	-CH(Ph)-

Solvent: CDCl<sub>3</sub>. Reference: CDCl<sub>3</sub> at 77.16 ppm. Data sourced from SDBS.

## Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule based on their vibrational frequencies.

Table 3: IR Absorption Data for **(S)-(+)-2-Phenylglycinol**

Wavenumber (cm <sup>-1</sup> )	Intensity	Functional Group Assignment
~3370	Strong, Broad	O-H Stretch (Alcohol)
~3290	Strong, Broad	N-H Stretch (Primary Amine)
~3060, 3030	Medium	C-H Stretch (Aromatic)
~2920, 2860	Medium	C-H Stretch (Aliphatic)
~1600, 1495, 1450	Medium-Strong	C=C Stretch (Aromatic Ring)
~1060	Strong	C-O Stretch (Primary Alcohol)
~760, 700	Strong	C-H Bend (Monosubstituted Benzene)

Sample preparation: KBr pellet or Nujol mull. Data sourced from SDBS.

## Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information on the molecular weight and fragmentation pattern of the molecule.

Table 4: EI-MS Fragmentation Data for 2-Phenylglycinol

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Proposed Fragment
137	~5	[M] <sup>+</sup> (Molecular Ion)
107	100	[M - CH <sub>2</sub> O] <sup>+</sup>
106	~95	[M - CH <sub>3</sub> O] <sup>+</sup> or [C <sub>7</sub> H <sub>8</sub> N] <sup>+</sup>
79	~40	[C <sub>6</sub> H <sub>5</sub> +H] <sup>+</sup>
77	~35	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>

Ionization Method: Electron Ionization (70 eV). The fragmentation pattern is identical for both (S) and (R) enantiomers. Data sourced from SDBS and NIST spectral libraries.

## Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

### NMR Spectroscopy Protocol

- Sample Preparation: Dissolve 5-10 mg of **(S)-(+)-2-Phenylglycinol** in approximately 0.6 mL of deuterated chloroform (CDCl<sub>3</sub>). Ensure the sample is fully dissolved.
- Tube Loading: Transfer the solution to a 5 mm NMR tube.
- Instrumentation: Acquire <sup>1</sup>H and <sup>13</sup>C NMR spectra on a 400 MHz (or higher) spectrometer.
- <sup>1</sup>H NMR Acquisition:
  - Pulse Program: Standard single-pulse sequence.
  - Spectral Width: -2 to 12 ppm.
  - Acquisition Time: ~3 seconds.
  - Relaxation Delay: 2 seconds.

- Number of Scans: 16 to 64, depending on concentration.
- $^{13}\text{C}$  NMR Acquisition:
  - Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).
  - Spectral Width: 0 to 220 ppm.
  - Acquisition Time: ~1.5 seconds.
  - Relaxation Delay: 2 seconds.
  - Number of Scans: 1024 to 4096, due to the low natural abundance of  $^{13}\text{C}$ .
- Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the  $^1\text{H}$  spectrum to the residual solvent peak ( $\text{CDCl}_3$  at 7.26 ppm) or TMS (0 ppm) and the  $^{13}\text{C}$  spectrum to the  $\text{CDCl}_3$  solvent peak (77.16 ppm).

## IR Spectroscopy Protocol

- Sample Preparation (KBr Pellet Method):
  - Grind 1-2 mg of **(S)-(+)-2-Phenylglycinol** with ~100 mg of dry, spectroscopy-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
  - Transfer the powder to a pellet press die.
  - Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
- Instrumentation: Place the KBr pellet in the sample holder of a Fourier-Transform Infrared (FTIR) spectrometer.
- Acquisition:
  - Scan Range: 4000 to 400  $\text{cm}^{-1}$ .

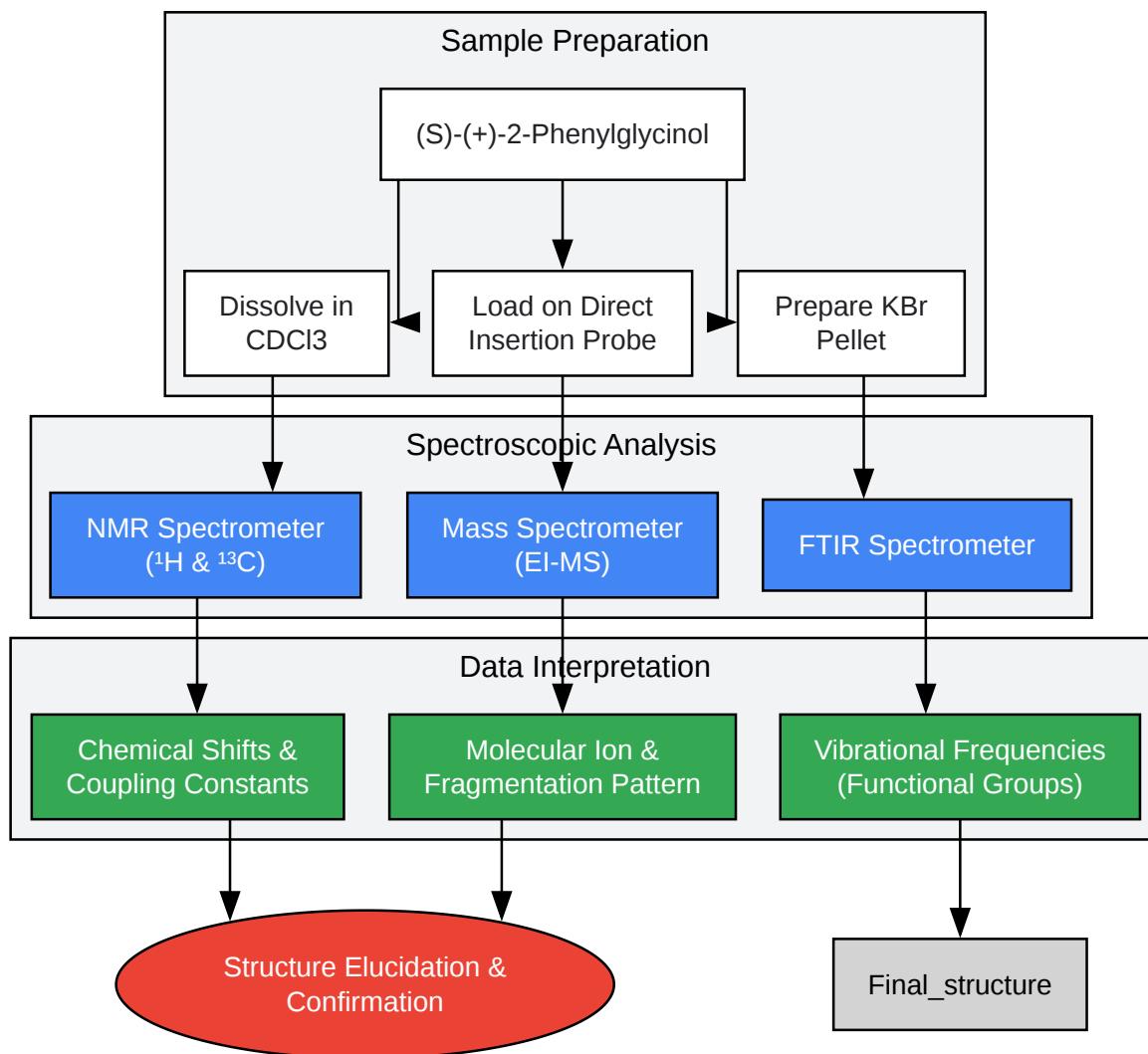
- Resolution: 4 cm<sup>-1</sup>.
- Number of Scans: Average 16 to 32 scans to improve the signal-to-noise ratio.
- Background: Record a background spectrum of the empty sample compartment prior to sample analysis. The instrument software will automatically ratio the sample spectrum against the background.

## Mass Spectrometry Protocol

- Sample Introduction: Introduce a small quantity of **(S)-(+)-2-Phenylglycinol** into the mass spectrometer via a direct insertion probe or by gas chromatography (GC-MS) if derivatized. For direct insertion, the sample is heated to ensure volatilization into the ion source.
- Ionization:
  - Technique: Electron Ionization (EI).
  - Electron Energy: 70 eV. This standard energy is used to generate reproducible fragmentation patterns and allows for comparison with library spectra.
- Mass Analysis:
  - Analyzer: Quadrupole or Time-of-Flight (TOF) analyzer.
  - Mass Range: Scan from m/z 40 to 200 to ensure capture of the molecular ion and key fragments.
- Detection: An electron multiplier detector records the abundance of ions at each m/z value.
- Data Analysis: The resulting mass spectrum is plotted as relative intensity versus m/z. Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

## Visualization of Analytical Workflow

The logical flow for the spectroscopic characterization of a chemical entity like **(S)-(+)-2-Phenylglycinol** can be visualized as follows.



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